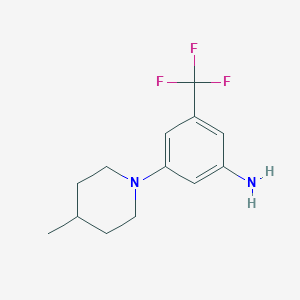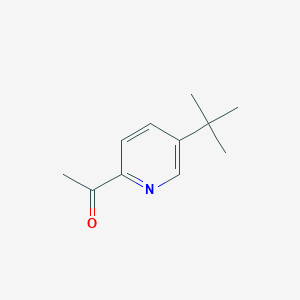
1-(5-Tert-butylpyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(5-Tert-butylpyridin-2-YL)ethanone typically involves the reaction of 5-tert-butyl-2-pyridinecarboxaldehyde with a suitable reagent to introduce the ethanone group . One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
1-(5-Tert-butylpyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from -20°C to 100°C . Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, acids, and substituted pyridines .
Applications De Recherche Scientifique
1-(5-Tert-butylpyridin-2-YL)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(5-Tert-butylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
1-(5-Tert-butylpyridin-2-YL)ethanone can be compared with other similar compounds, such as:
2-Acetylpyridine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-Tert-butyl-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of an ethanone group, leading to different reactivity and applications.
1-(2-Pyridyl)ethanone:
The uniqueness of this compound lies in the presence of both the tert-butyl and ethanone groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(5-tert-butylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-8(13)10-6-5-9(7-12-10)11(2,3)4/h5-7H,1-4H3 |
Clé InChI |
FFDQOLNELGLDQN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B12434858.png)
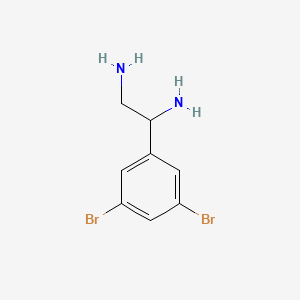

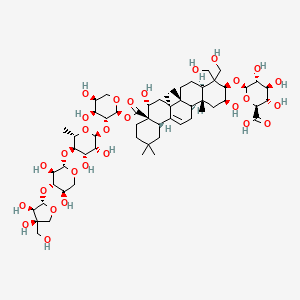
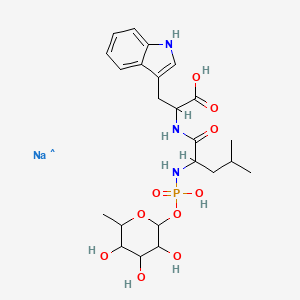
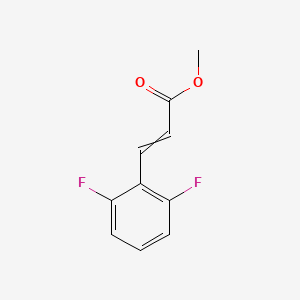
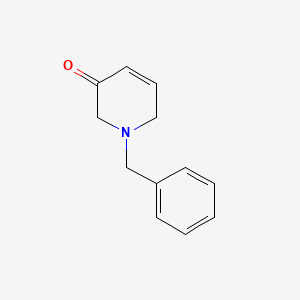

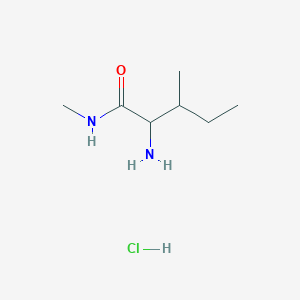

![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12434911.png)
